pp(Chbr)pA

Description

Chemical Identity and Nomenclature

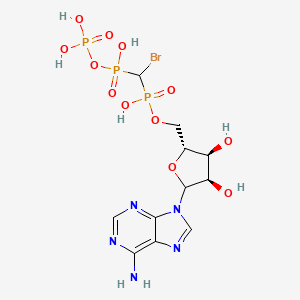

5'-Adenylyl (α,β-bromomethylene)diphosphonate exhibits a complex molecular architecture that reflects its sophisticated design as an adenosine triphosphate analog. The compound possesses the molecular formula C11H17BrN5O12P3 with a molecular weight of 584.1 grams per mole, distinguishing it from natural adenosine triphosphate through the incorporation of a bromomethylene group. The IUPAC nomenclature formally designates this compound as [(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[bromo-[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid, reflecting its stereochemical complexity and functional group arrangement.

The compound's structural designation as this compound derives from its phosphate chain modification, where the prefix "pp" denotes the diphosphate portion, "(CHBr)" indicates the bromomethylene bridge, and "pA" represents the adenosine monophosphate moiety. Alternative nomenclature systems refer to this compound as alpha,beta-Bromomethylene-adenosine triphosphate or 5'-Adenylyl (alpha,beta-bromomethylene)diphosphonate, emphasizing the specific location of the methylene bridge modification between the alpha and beta phosphate groups. The compound is catalogued under CAS Registry Number 97474-27-6, providing a unique identifier for regulatory and commercial purposes.

The stereochemical configuration of this compound maintains the natural ribose sugar conformation found in adenosine nucleotides, with the (2R,3S,4R) configuration preserving the biological activity essential for enzyme recognition. The adenine base remains unmodified, ensuring that hydrogen bonding patterns and pi-stacking interactions characteristic of purine nucleotides are preserved. The critical modification occurs within the phosphate chain, where the oxygen atom normally bridging the alpha and beta phosphates is replaced with a bromomethylene group (CHBr), fundamentally altering the compound's hydrolytic susceptibility while maintaining overall structural integrity.

Historical Context of ATP Analog Development

The development of adenosine triphosphate analogs emerged from the recognition that natural nucleoside triphosphates undergo rapid enzymatic hydrolysis, limiting their utility in mechanistic studies and structural investigations. Early research in the 1980s focused on creating stable analogs that could mimic the pre-hydrolytic state of adenosine triphosphate in enzyme-substrate complexes. The alpha,beta-methylene analogs of adenosine triphosphate and adenosine diphosphate were among the first successful modifications, demonstrating significantly reduced hydrolysis rates compared to natural substrates.

The synthesis of bromomethylene-containing nucleotide analogs represented a significant advancement in this field, building upon earlier work with simpler methylene bridge modifications. Research conducted in the 1980s and 1990s established that halophosphonate derivatives, including bromomethylene analogs, could serve as reversible inhibitors of various enzymes while providing enhanced stability compared to their natural counterparts. The development of this compound specifically addressed the need for analogs that could withstand prolonged incubation periods required for structural studies while maintaining the essential binding characteristics of adenosine triphosphate.

The historical progression from simple methylene analogs to more sophisticated halogenated derivatives reflected advancing understanding of structure-activity relationships in nucleotide biochemistry. Early studies with alpha,beta-methylene adenosine triphosphate revealed that while these compounds were substrates for enzymes like creatine kinase, their reaction rates were approximately 10^-5 times lower than natural adenosine triphosphate. The introduction of bromine substitution in this compound provided additional chemical functionality while further reducing unwanted hydrolysis, establishing this compound as a valuable tool for biochemical research applications requiring extended stability.

Role in Nucleotide Biochemistry and Enzyme Studies

5'-Adenylyl (α,β-bromomethylene)diphosphonate functions as a critical research tool for investigating nucleotide-dependent enzymatic processes, particularly in systems where traditional adenosine triphosphate would undergo rapid hydrolysis. The compound's resistance to hydrolysis stems from the replacement of the labile phosphate-oxygen bond with a more stable carbon-phosphorus linkage, effectively preventing the phosphoryl transfer reactions that would normally cleave the phosphate chain. This modification allows researchers to study enzyme-substrate interactions in their pre-hydrolytic state for extended periods, providing unprecedented opportunities to examine binding mechanisms and conformational changes.

The utility of this compound in enzyme studies extends beyond simple stability considerations, encompassing its ability to act as a competitive inhibitor or alternative substrate for various adenosine triphosphate-dependent enzymes. Research has demonstrated that alpha,beta-methylene analogs of adenosine triphosphate can serve as substrates for creatine kinase, albeit with dramatically reduced catalytic efficiency. The equilibrium constant measurements using phosphorus-31 nuclear magnetic resonance spectroscopy revealed that the free energy of hydrolysis for the terminal phosphate group of these analogs is less favorable by approximately 11.7 kilojoules per mole compared to natural adenosine triphosphate.

The compound's role in structural biology investigations has proven particularly valuable for crystallographic studies of adenosine triphosphate-binding proteins. Unlike natural adenosine triphosphate, which would be hydrolyzed during the extended incubation periods required for crystal formation, this compound maintains its integrity throughout the crystallization process. This stability enables researchers to capture snapshots of enzyme-substrate complexes in their pre-hydrolytic state, providing detailed information about binding site architecture and substrate positioning that would be impossible to obtain with rapidly hydrolyzed natural substrates.

The application of this compound in nucleotide biochemistry research extends to studies of adenosine triphosphate-dependent conformational changes in proteins and protein complexes. The compound's ability to bind to adenosine triphosphate sites without undergoing hydrolysis allows for the examination of allosteric effects and cooperative binding phenomena that occur upon nucleotide binding. These investigations have provided crucial insights into the molecular mechanisms underlying cellular processes such as DNA replication, transcription, and protein folding, where adenosine triphosphate serves as both an energy source and a regulatory molecule.

Structure

3D Structure

Properties

CAS No. |

97474-27-6 |

|---|---|

Molecular Formula |

C11H17BrN5O12P3 |

Molecular Weight |

584.1 g/mol |

IUPAC Name |

[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[bromo-[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |

InChI |

InChI=1S/C11H17BrN5O12P3/c12-11(31(22,23)29-32(24,25)26)30(20,21)27-1-4-6(18)7(19)10(28-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10-11,18-19H,1H2,(H,20,21)(H,22,23)(H2,13,14,15)(H2,24,25,26)/t4-,6-,7-,10?,11?/m1/s1 |

InChI Key |

SZDDAIIYYHYDHQ-PMTYRTFJSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(C(P(=O)(O)OP(=O)(O)O)Br)O)O)O)N |

Synonyms |

5'-adenylyl (alpha,beta-bromomethylene)diphosphonate 5'-adenylyl (alpha,beta-bromomethylene)diphosphonate, p(CHBr)ppA alpha,beta-bromomethylene-ATP pp(CHBr)pA |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Research

pp(Chbr)pA has shown promise in anticancer research, particularly in targeting pathways associated with tumor growth and metastasis. For instance, studies have indicated that compounds similar to this compound can effectively inhibit the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors. A notable case study demonstrated that a related compound could bind to PD-L1 with an affinity of 0.51 μM, disrupting the PD-1/PD-L1 interaction in vivo and inhibiting tumor growth in preclinical models .

2.2 Enzyme Inhibition

Research has also focused on the role of this compound as an inhibitor of specific enzymes involved in nucleotide metabolism. For example, studies have indicated that modifications to the adenosine structure can enhance selectivity towards certain kinases or phosphatases, potentially leading to new therapeutic agents for diseases such as cancer and inflammatory disorders.

Biochemical Applications

3.1 Signal Transduction Modulation

This compound serves as a potent modulator of signal transduction pathways by acting on adenosine receptors. These receptors are implicated in various physiological processes, including immune response and cellular proliferation. The ability of this compound to selectively activate or inhibit these receptors makes it a valuable tool in pharmacological research aimed at understanding receptor signaling dynamics.

3.2 Research on Cellular Mechanisms

In cellular studies, this compound has been utilized to elucidate mechanisms underlying cell proliferation and apoptosis. By manipulating concentrations of this compound, researchers have been able to observe changes in cell cycle progression and programmed cell death pathways, providing insights into potential therapeutic targets for cancer treatment.

Data Tables

The following tables summarize key findings from recent studies involving this compound:

Case Studies

5.1 Case Study: Inhibition of PD-1/PD-L1 Interaction

In a preclinical study involving tumor-bearing mice, researchers demonstrated that a compound structurally related to this compound significantly inhibited tumor growth by blocking the PD-1/PD-L1 pathway. This study highlighted the potential of using modified nucleotides as therapeutic agents in immuno-oncology .

5.2 Case Study: Modulation of Adenosine Receptors

Another investigation focused on the effects of this compound on adenosine receptor signaling in human immune cells. The results indicated that this compound could effectively modulate receptor activity, leading to altered cytokine production and enhanced immune responses against cancer cells .

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural and Functional Differences

pp(Chbr)pA belongs to a broader class of brominated organic compounds, which share the common feature of Br substituents but differ in backbone complexity and functional groups. Below is a comparative analysis with structurally related compounds:

| Compound | Structure | Key Features | Applications/Reactivity |

|---|---|---|---|

| This compound | Cyclic, N-containing backbone | Bromine substituent on carbon chain; moderate polarity | Potential pharmaceutical intermediates or catalysts |

| Bromoform (CHBr₃) | Trihalomethane (C-HBr₃) | High volatility, environmental persistence | Solvent, historical anesthetic |

| CHClBr₂ | Dichlorobromomethane | Mixed halogenation; lower boiling point than CHBr₃ | Byproduct of water chlorination |

| R2=CH=CHBr | Vinyl bromide derivatives | Unsaturated backbone; reactive double bond | Polymerization, organic synthesis |

Table 1: Comparative properties of this compound and related brominated compounds. Data synthesized from , and 14.

Reactivity and Environmental Impact

- Electrophilic Reactivity : this compound’s bromine substituent enables nucleophilic substitution reactions, similar to vinyl bromide derivatives (R2=CH=CHBr) . However, its cyclic structure may reduce volatility compared to small trihalomethanes like CHBr₃ .

Research Findings and Limitations

Key Studies

- QSAR Modeling : highlights quantitative structure-activity relationship (QSAR) models for brominated compounds, suggesting this compound’s reactivity could be predicted using parameters like electronegativity and lipophilicity. However, the lack of experimental data on this compound limits validation of these models .

- Environmental Behavior: notes that brominated compounds with low molecular weight (e.g., CHBr₃) exhibit higher volatility and inhalation exposure risks.

Implications for Future Research

Experimental Characterization : Prioritize studies on this compound’s physicochemical properties and degradation pathways to assess its industrial and environmental safety.

Comparative Toxicology : Conduct in vitro assays to compare its toxicity with CHBr₃ and other brominated benchmarks.

Preparation Methods

Simmons–Smith Cyclopropanation

The B ring of peyssonnoside A is installed via a Simmons–Smith reaction using iodoform (CHI₃) and zinc-silver couple. Key parameters include:

-

Temperature : 0°C to room temperature (RT)

-

Catalyst : Diethylzinc (Et₂Zn)

For brominated analogs, substitution of CHI₃ with bromoform (CHBr₃) may enable C ring bromination. However, CHBr₃’s lower reactivity necessitates elevated temperatures (40–60°C) and prolonged reaction times (12–24 h).

Ring-Closing Metathesis (RCM)

The D ring is formed via RCM using a second-generation Hoveyda–Grubbs catalyst:

-

Conditions : RT, 4 h, 1 mol% catalyst

Bromine incorporation at this stage requires brominated dienol precursors, achievable through allylic bromination or cross-coupling with bromoalkenes.

Bromination Strategies and Byproduct Control

Bromoform generation in PAA systems informs selective bromination methods for this compound.

PAA-Bromide Reaction Mechanism

PAA (CH₃CO₃H) oxidizes bromide (Br⁻) to hypobromous acid (HOBr), which brominates organic substrates:

-

Bromination :

HOBr reacts with acetic acid (CH₃COOH) or cyclopropane rings to form CHBr₃ or brominated analogs.

Critical factors :

Bromoform Yields and Byproduct Mitigation

| PAA Concentration (mM) | Br⁻ Concentration (M) | CHBr₃ Yield (%) |

|---|---|---|

| 1.5 | 0.01 | 0.03 |

| 15 | 0.1 | 0.06 |

| 100 | 1.0 | 0.08 |

Yields remain low (0.03–0.08%) due to competitive HOBr decomposition. Strategies to enhance selectivity:

-

Additives : Rh/Al₂O₃ catalysts improve diastereoselectivity in hydrogenation steps (4.7:1 dr).

-

Solvent tuning : Ethyl acetate/methanol (1:1) suppresses HOBr disproportionation.

Glycosylation and Functionalization

Peyssonnoside A’s β-selective glucosylation offers a model for this compound’s glycosidic appendages.

Schmidt Glucosylation

-

Conditions : AgOTf (1 equiv), DCM, RT, 5 h

-

Substrate : Peyssonnosol (3 ) + glucosyl trichloroacetimidate (23 )

β-selectivity arises from the anomeric effect, confirmed by . For brominated analogs, electron-withdrawing Br substituents may alter glycosylation kinetics.

Sulfation and Deprotection

Bromine’s steric bulk necessitates optimized deprotection conditions to prevent C-Br bond cleavage.

Purification and Analytical Validation

EPA guidelines for halogenated compounds dictate rigorous purification:

Column Chromatography

Q & A

Basic Research Questions

Q. What experimental protocols are critical for synthesizing pp(Chbr)pA with high purity and structural fidelity?

- Methodological Answer : Begin with a stepwise synthesis protocol under inert conditions to prevent degradation. Use column chromatography for purification and validate purity via HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., verifying bromine substitution patterns in the aromatic ring) . Include controls such as blank reactions to identify byproducts. Document solvent choice (e.g., anhydrous DMF) and temperature gradients to optimize yield .

Q. How should researchers design assays to evaluate this compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 3–9) at 25°C and 40°C. Sample aliquots at intervals (0h, 24h, 72h) and analyze via UV-Vis spectroscopy for degradation products. Use Arrhenius modeling to predict shelf-life. Report deviations in degradation kinetics, which may indicate pH-dependent hydrolysis pathways .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s molecular interactions with target proteins?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding affinity measurements (KD values) and circular dichroism (CD) to monitor conformational changes in proteins. Cross-validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across different cell lines be systematically resolved?

- Methodological Answer : Perform meta-analysis of dose-response curves (IC50 values) from independent studies. Stratify data by cell type (e.g., epithelial vs. hematopoietic) and culture conditions (e.g., serum-free vs. serum-containing media). Use ANOVA to identify confounding variables. If discrepancies persist, conduct orthogonal assays (e.g., CRISPR knockouts) to isolate mechanism-specific effects .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Process Parameters : Monitor reaction time, temperature, and stirring speed via process analytical technology (PAT).

- Analytical Controls : Use LC-MS for batch comparison and multivariate analysis (e.g., PCA) to correlate impurities with biological outcomes .

Q. How should researchers optimize this compound’s formulation to enhance blood-brain barrier (BBB) penetration in neurodegenerative models?

- Methodological Answer : Test lipid-based nanoparticles (LNPs) or prodrug derivatives. Assess BBB permeability via in vitro models (e.g., hCMEC/D3 monolayers) and in vivo imaging (e.g., fluorescent tagging). Compare AUC (area under the curve) values in plasma vs. cerebrospinal fluid (CSF) .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling contradictory results in this compound’s cytotoxicity profiles?

- Methodological Answer : Apply Bayesian hierarchical modeling to account for inter-study variability. Calculate posterior probabilities for hypotheses (e.g., “Compound X reduces viability in p53-mutant cells”). Validate with sensitivity analysis to exclude outlier datasets .

Q. How can researchers validate computational predictions of this compound’s binding modes with experimental data?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies. For example, if simulations predict hydrogen bonding with residue Lys123, generate Lys123Ala mutants and measure binding affinity shifts via SPR. Report RMSD values between predicted and crystallographic poses .

Tables for Key Methodological Comparisons

Guidance for Academic Rigor

- Literature Review : Use systematic reviews to identify gaps in this compound’s mechanism of action .

- Ethical Compliance : Adhere to IRB protocols for studies involving human-derived cell lines, including informed consent documentation for primary tissues .

- Reproducibility : Archive raw data (e.g., NMR spectra, dose-response curves) in FAIR-aligned repositories with unique DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.